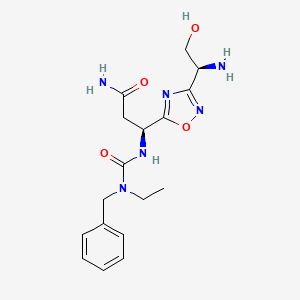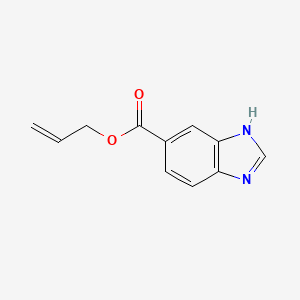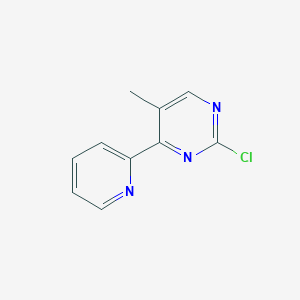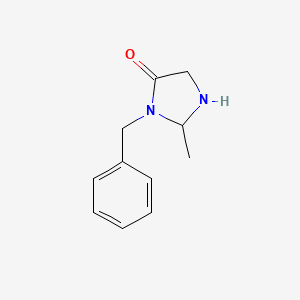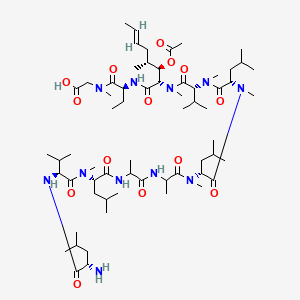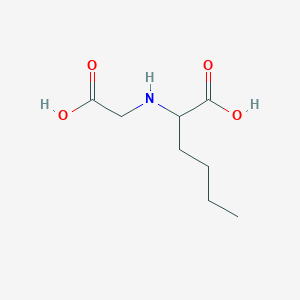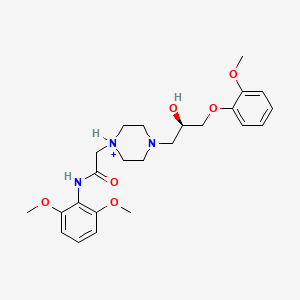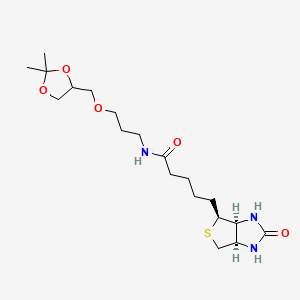
N-Biotinyl-3-aminopropylSolketal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Biotinyl-3-aminopropylSolketal is a compound used in various biochemical and molecular biology applications. It is a derivative of biotin, a water-soluble B-vitamin, and is often utilized for biotinylation, which is the process of attaching biotin to proteins and other macromolecules. This compound is particularly useful in labeling, detection, and purification processes due to the strong affinity between biotin and avidin/streptavidin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-3-aminopropylSolketal typically involves the reaction of biotin with 3-aminopropylSolketal under specific conditions. The process often includes the use of N-hydroxysuccinimide (NHS) esters to facilitate the biotinylation reaction. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a controlled temperature, usually around 4°C, for 24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as dialysis, gel filtration, or high-performance liquid chromatography (HPLC) to remove any unreacted biotin and byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
N-Biotinyl-3-aminopropylSolketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotinylated derivatives with different functional groups, while reduction can result in simpler biotinylated compounds .
Wissenschaftliche Forschungsanwendungen
N-Biotinyl-3-aminopropylSolketal has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated oligonucleotides and peptides for various biochemical assays.
Biology: Employed in labeling proteins and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of diagnostic tools and targeted drug delivery systems.
Industry: Applied in the production of biotinylated products for research and commercial use.
Wirkmechanismus
The mechanism of action of N-Biotinyl-3-aminopropylSolketal involves its strong binding affinity to avidin and streptavidin proteins. This interaction is highly specific and stable, allowing for the effective labeling and detection of biotinylated molecules. The compound targets primary amino groups in proteins and other macromolecules, facilitating their biotinylation and subsequent detection or purification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(+)-Biotinyl-3-aminopropylammonium trifluoroacetate: Another biotinylated compound with similar applications in labeling and detection.
N-Biotinyl-ethylenediamine trifluoroacetate: Used for biotinylation of proteins and other biomolecules.
Uniqueness
N-Biotinyl-3-aminopropylSolketal is unique due to its specific structure, which provides enhanced stability and binding affinity compared to other biotinylated compounds. Its solketal moiety offers additional functionalization options, making it versatile for various applications in research and industry .
Eigenschaften
Molekularformel |
C19H33N3O5S |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propyl]pentanamide |
InChI |
InChI=1S/C19H33N3O5S/c1-19(2)26-11-13(27-19)10-25-9-5-8-20-16(23)7-4-3-6-15-17-14(12-28-15)21-18(24)22-17/h13-15,17H,3-12H2,1-2H3,(H,20,23)(H2,21,22,24)/t13?,14-,15-,17-/m0/s1 |
InChI-Schlüssel |
GFRVJIMIHFCJHY-KRGHPTQSSA-N |
Isomerische SMILES |
CC1(OCC(O1)COCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C |
Kanonische SMILES |
CC1(OCC(O1)COCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)

